2-Bromo-2,3,3,3-tetrafluoropropanoic acid
Overview
Description
Introduction 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a fluorinated compound that has been the subject of various chemical studies due to its unique structural and chemical properties.
Synthesis Analysis One study reported the synthesis of α-fluoro-α-(trifluoromethyl)-β-amino esters using 2-bromo-2,3,3,3-tetrafluoropropanoate and chiral imines in the presence of zinc, highlighting the compound's reactivity and utility in creating optically active esters (Sekiguchi et al., 2004).
Molecular Structure Analysis The molecular structure of 2-bromo-2,3,3,3-tetrafluoropropanoic acid is characterized by the presence of bromine and fluorine atoms, which significantly influence its chemical behavior and reactivity.
Chemical Reactions and Properties In a study on photocatalytic reactions, 2-bromo-3,3,3-trifluoropropene, a related compound, was used in defluorinative reactions with N-aryl amino acids, indicating the compound's potential in radical cyclization processes (Zeng et al., 2022).
Physical Properties Analysis The physical properties of 2-bromo-2,3,3,3-tetrafluoropropanoic acid, like boiling and melting points, solubility, and density, are influenced by the presence of both bromine and fluorine atoms, which impart unique characteristics to the compound.
Chemical Properties Analysis Its chemical properties, such as reactivity with various nucleophiles and the ability to participate in complex chemical reactions, are a focal point of research, as demonstrated by a study on its reaction with organolithium reagents (Yamada et al., 2011).
Scientific Research Applications
1. Zinc-mediated Coupling Reaction
- Application Summary: This compound is used in the synthesis of optically active α-fluoro-α-(trifluoromethyl)-β-amino esters .
- Methods of Application: The reactions of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with various types of chiral imines in the presence of zinc in THF at room temperature .
- Results: The reactions afford the threo- and erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-amino esters with high diasteremeric excesses in fair to good chemical yields .
2. Atmospheric Degradation
- Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is used as a fire extinguishing agent in confined spaces . Its atmospheric degradation is studied to assess its environmental impact .
- Methods of Application: Kinetic and product studies of its degradation in the atmospheric environment are performed .
- Results: The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .
3. Fire Suppressant
- Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is considered as a fire suppressant to replace CF3Br for use in aircraft cargo bays .
- Methods of Application: Cup burner tests are conducted .
- Results: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is found to be an effective flame extinguisher at concentrations similar to those required by CF3Br .
4. Palladium-catalyzed Cross-coupling
- Application Summary: A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropanoic acid has been developed .
- Methods of Application: This method is used as a key step to prepare a series of trifluoromethylated and difluoromethylated amino acids .
- Results: These amino acids are of great interest in peptide/protein-based chemical biology .
5. Synthesis of Fluorinated Organic Compounds
- Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a highly valuable synthon in synthetic chemistry and has been widely used in organic synthesis .
- Methods of Application: It is used in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .
- Results: These reactions are used for the construction of various fluorinated organic compounds .
6. Halon Replacement
- Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces as a new kind of Halon replacement .
- Methods of Application: Its environmental impact is assessed by performing kinetic and product studies of its degradation in the atmospheric environment .
- Results: The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .
7. Synthesis of Fluorinated Organic Compounds
- Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a highly valuable synthon in synthetic chemistry and has been widely used in organic synthesis .
- Methods of Application: It is used in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .
- Results: These reactions are used for the construction of various fluorinated organic compounds .
8. Halon Replacement
- Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces as a new kind of Halon replacement .
- Methods of Application: Its environmental impact is assessed by performing kinetic and product studies of its degradation in the atmospheric environment .
- Results: The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQIQACQOVGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382100 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2,3,3,3-tetrafluoropropanoic acid | |
CAS RN |
13859-31-9 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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